Cas no 501653-37-8 (Ethanone,1-(6-amino-1H-indazol-1-yl)-)

Ethanone,1-(6-amino-1H-indazol-1-yl)- structure
501653-37-8 structure
Product Name:Ethanone,1-(6-amino-1H-indazol-1-yl)-
CAS No:501653-37-8
MF:C9H9N3O
MW:175.187261343002
CID:366133
PubChem ID:427152
Update Time:2025-04-19

Ethanone,1-(6-amino-1H-indazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(6-amino-1H-indazol-1-yl)-
    • 1-(6-amino-1H-indazol-1-yl)ethanone
    • 1-(6-aminoindazol-1-yl)ethanone
    • 1-(6-amino-1-indazolyl)ethanone
    • 1-(6-azanylindazol-1-yl)ethanone
    • AC1L8IZB
    • AG-F-68380
    • CTK4J2210
    • DTXSID80330155
    • 501653-37-8
    • SCHEMBL15069177
    • AKOS006315709
    • A827994
    • 1-(6-Amino-1H-indazol-1-yl)ethan-1-one
    • Inchi: 1S/C9H9N3O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,10H2,1H3
    • InChI Key: ZFARJJGGGWHLDQ-UHFFFAOYSA-N
    • SMILES: O=C(C)N1C2C=C(C=CC=2C=N1)N

Computed Properties

  • Exact Mass: 175.07467
  • Monoisotopic Mass: 175.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.8
  • Topological Polar Surface Area: 60.9Ų

Experimental Properties

  • Density: 1.35
  • Boiling Point: 394.7 °C at 760 mmHg
  • Flash Point: 192.5 °C
  • PSA: 60.91
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